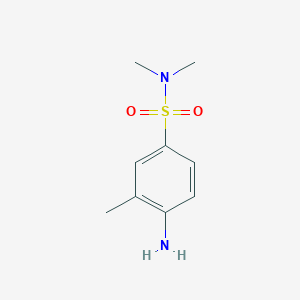
4-Amino-n,n,3-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-n,n,3-trimethylbenzenesulfonamide is an organic compound with the chemical formula C9H14N2O2S. It is a white to off-white crystalline solid that is soluble in water and organic solvents. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n,n,3-trimethylbenzenesulfonamide typically involves the reaction of 3-amino-4,n,n-trimethylbenzenesulfonyl chloride with methyl methacrylate in an appropriate solvent . The reaction conditions often include the use of a base to facilitate the reaction and control the pH. The product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process includes careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-n,n,3-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are typically employed.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Amino-n,n,3-trimethylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mécanisme D'action
The mechanism of action of 4-Amino-n,n,3-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with enzymes and proteins. The sulfonamide group in the compound plays a crucial role in these interactions, allowing it to participate in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-n,n,3-trimethylbenzenesulfonamide: This compound shares structural similarities with 4-Amino-n,n,3-trimethylbenzenesulfonamide but contains a bromine atom instead of an amino group.
3-Amino-4,n,n-trimethylbenzenesulfonamide: This compound is closely related and is often used in similar applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
57946-91-5 |
|---|---|
Formule moléculaire |
C9H14N2O2S |
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
4-amino-N,N,3-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-7-6-8(4-5-9(7)10)14(12,13)11(2)3/h4-6H,10H2,1-3H3 |
Clé InChI |
OGJLVYJNUNZJAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


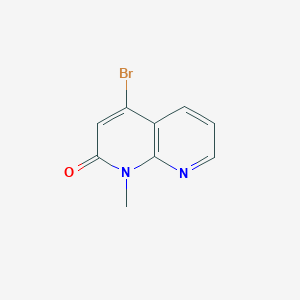
![Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine](/img/structure/B13938733.png)
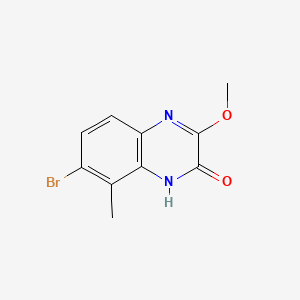
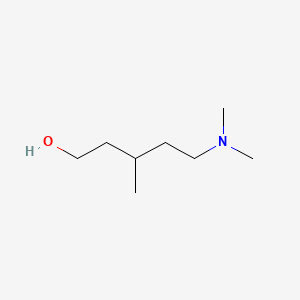
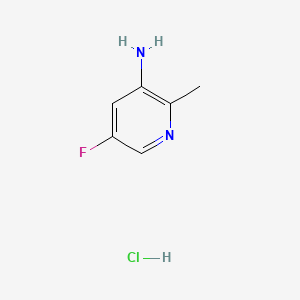
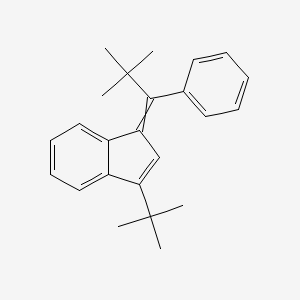
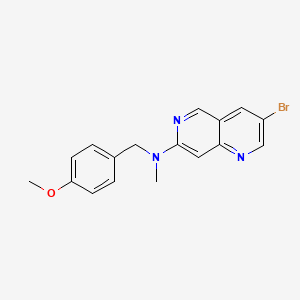
![1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone](/img/structure/B13938757.png)
![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)
![1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one](/img/structure/B13938773.png)

![4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13938779.png)
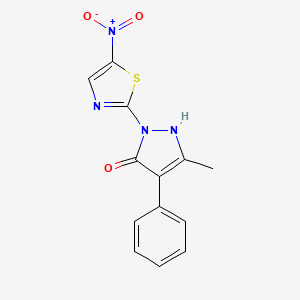
![1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)
